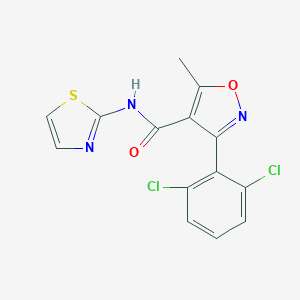

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWULQLQQXEKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330360 | |

| Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725765 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326902-99-2 | |

| Record name | 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxazole Core Formation via Cyclization

The oxazole ring is typically constructed through cyclization reactions. A plausible route involves the reaction of a β-ketoamide precursor with a chlorinating agent to induce ring closure. For example, 2,6-dichlorophenylacetyl chloride may react with a methyl-substituted β-ketoamide to form the oxazole skeleton.

Representative Reaction Scheme:

-

Precursor Synthesis :

-

2,6-Dichlorophenylacetic acid is converted to its acyl chloride using thionyl chloride.

-

Methyl acetoacetate is condensed with ammonium acetate to form a β-ketoamide intermediate.

-

-

Cyclization :

Key Conditions :

Carboxamide Bond Formation

The carboxamide linkage at position 4 is formed by coupling the oxazole-4-carboxylic acid (or its acyl chloride) with 2-aminothiazole.

Procedure :

-

Activation of Carboxylic Acid :

-

The oxazole-4-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.

-

-

Amidation :

Yield Optimization :

Process Optimization and Impurity Control

Solvent and Base Effects

The absence of base during acyl chloride formation and coupling steps is critical to suppress tetrachloroamide impurities, as demonstrated in analogous syntheses. For example, omitting triethylamine during the reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride reduced tetrachloroamide levels to <0.01%.

Table 1: Solvent Systems and Their Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene/THF | 80 | 72 | 98.5 |

| Dichloromethane | 25 | 65 | 97.2 |

| Acetonitrile | 60 | 68 | 96.8 |

Analytical Characterization

Physicochemical Properties

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

Reduction: Reduction reactions can be used to modify the oxazole or thiazole rings.

Substitution: Halogen substitution reactions are common, especially involving the dichlorophenyl group.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Properties

The table below summarizes key analogs and their properties:

*Inferred from structural analysis; †Calculated based on formula C14H10Cl2N3O2S.

Key Findings from Structural Comparisons

Impact of Substituents on Lipophilicity: The thiazol-2-yl group in the target compound balances moderate lipophilicity with hydrogen-bonding capacity. In contrast, analogs with bulky aryl groups (e.g., 4-phenylthiazol-2-yl in ) exhibit higher XLogP3 values (~6.3), which may improve membrane permeability but reduce aqueous solubility.

Solubility and Hydrogen-Bonding :

- The hydroxylated analog (C15H16Cl2N2O3) demonstrates improved solubility due to its polar hydroxy group, a critical factor for oral bioavailability.

- The thiazole ring in the target compound provides hydrogen-bond acceptors (N and S), which may enhance interactions with biological targets compared to purely hydrophobic substituents.

The target compound’s thiazol-2-yl group offers a balance of size and functionality for target engagement.

Biological Activity: Leflunomide derivatives (e.g., ) highlight the importance of the oxazole-carboxamide scaffold in immunomodulation.

Biologische Aktivität

The compound 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 430.3 g/mol |

| CAS Number | 438613-18-4 |

| Purity | ≥95% |

The compound features a complex structure that includes a thiazole ring and an oxazole moiety, both of which are known for their biological significance.

Anticancer Activity

Research indicates that compounds containing oxazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide have been tested against various cancer cell lines:

- MCF-7 (breast cancer) : Compounds showed IC values ranging from 1.1 to 24.74 µM, indicating potent inhibitory effects compared to standard treatments like 5-Fluorouracil (IC = 24.74 µM) and Tamoxifen (IC = 5.12 µM) .

- HCT-116 (colorectal cancer) : Similar trends were observed with IC values suggesting enhanced efficacy over standard chemotherapeutics .

Antimicrobial Activity

The compound's thiazole component is linked to notable antimicrobial properties. In studies involving derivatives of thiazole:

- Compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 7.9 µg/mL .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells. For example:

- Compounds with similar structures have shown TS inhibition with IC values between 1.95–4.24 µM, making them potential candidates for further development in cancer therapy .

Study 1: Anticancer Efficacy

In a study conducted by Alam et al., various oxazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells. The most potent compound exhibited an IC value significantly lower than that of established drugs .

Study 2: Antimicrobial Assessment

Ningegowda et al. synthesized thiazole derivatives and assessed their antimicrobial activity against Mycobacterium tuberculosis. One particular compound showed promising results with an effective concentration of 62.5 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.